molecular formula C18H27Cl2NO2 B3845857 N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide

N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B3845857
M. Wt: 360.3 g/mol
InChI Key: MUPYEJLJMQQAIT-UHFFFAOYSA-N
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Description

N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide: is an organic compound with the molecular formula C18H27Cl2NO2 It is characterized by the presence of a butanamide backbone substituted with dibutyl and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide typically involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form 4-(2,4-dichlorophenoxy)butanoyl chloride. This intermediate is then reacted with dibutylamine under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the phenoxy ring.

Scientific Research Applications

N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

  • N,N-dibutyl-4-(2,4-dichlorophenoxy)acetamide
  • N,N-dibutyl-4-(2,4-dichlorophenoxy)propionamide
  • N,N-dibutyl-4-(2,4-dichlorophenoxy)hexanamide

Comparison: N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide is unique due to its specific butanamide backbone and the presence of both dibutyl and dichlorophenoxy groups. Compared to its analogs, it may exhibit different chemical reactivity and biological activity due to variations in the length of the carbon chain and the position of substituents.

Properties

IUPAC Name

N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27Cl2NO2/c1-3-5-11-21(12-6-4-2)18(22)8-7-13-23-17-10-9-15(19)14-16(17)20/h9-10,14H,3-8,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPYEJLJMQQAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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